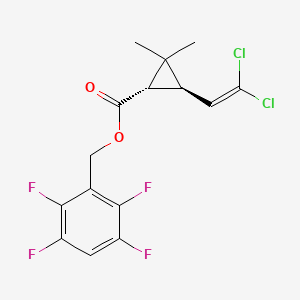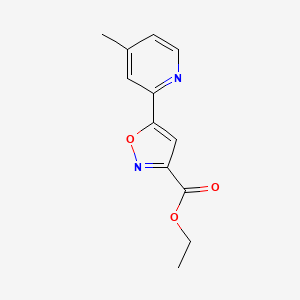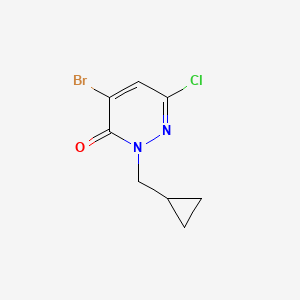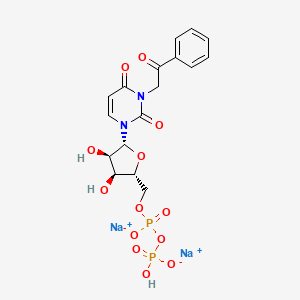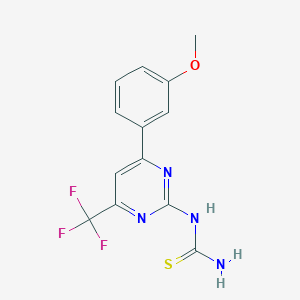
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a formyl group, a phenylmethoxy group, and a sulfonate group attached to a cyclohexa-1,3-diene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.
Introduction of the formyl group: The phenylmethoxybenzene is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Cyclohexa-1,3-diene ring formation: The formylated phenylmethoxybenzene is then reacted with a suitable diene precursor under Diels-Alder reaction conditions to form the cyclohexa-1,3-diene ring.
Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-Carboxy-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Reduction: (5-Hydroxymethyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
- Phenylephrine Related Compound F
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
1076199-01-3 |
|---|---|
分子式 |
C21H20O5S |
分子量 |
384.4 g/mol |
IUPAC 名称 |
(5-formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-7,9-10,12-14H,8,11,15H2,1H3 |
InChI 键 |
RAEMWWMFRHJUPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(CC1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


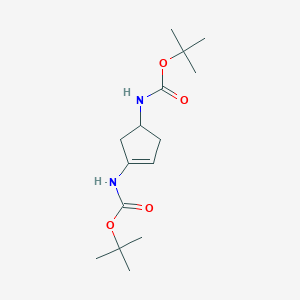

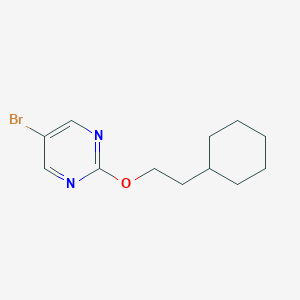

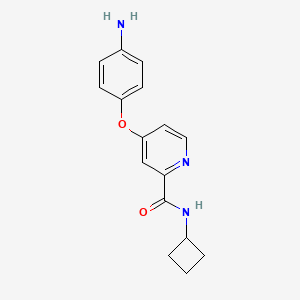

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

